molecular formula C₂₆H₃₀D₃FNNaO₅ B1146752 Cerivastatin-D3, Sodium Salt CAS No. 916314-45-9

Cerivastatin-D3, Sodium Salt

Cat. No.: B1146752
CAS No.: 916314-45-9
M. Wt: 484.55
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cerivastatin-D3, Sodium Salt (CAS: 916314-45-9) is a deuterium-labeled sodium salt derivative of cerivastatin, a synthetic competitive inhibitor of HMG-CoA reductase used to lower LDL cholesterol . Its molecular formula is C26H30D3FNNaO5, with a molecular weight of 485.57 g/mol . This stable isotope-labeled compound is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies to ensure precise quantification of cerivastatin in biological matrices . It is stored at -20°C to maintain stability and has a short shelf life, requiring careful handling and regulatory documentation for procurement .

Properties

CAS No.

916314-45-9

Molecular Formula

C₂₆H₃₀D₃FNNaO₅

Molecular Weight

484.55

Synonyms

(3R,5R,6E)-7-[4-(4-Fluorophenyl)-5-(methoxy-d3-methyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt (1:1), Rivastatin-D3, Baycol-D3, Lipobay-D3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cerivastatin-D3, Sodium Salt involves several steps, starting from the appropriate pyridine derivative. The key steps include:

    Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced via a substitution reaction.

    Addition of the dihydroxyheptanoic acid side chain: This step involves the addition of the dihydroxyheptanoic acid side chain to the pyridine ring.

    Deuterium labeling: Deuterium atoms are introduced at specific positions to obtain the deuterated form of cerivastatin.

    Formation of the sodium salt: The final step involves the formation of the sodium salt by reacting the deuterated cerivastatin with sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of reaction conditions: Reaction conditions are optimized to ensure high yield and purity.

    Use of specialized equipment: Large-scale reactors and purification systems are used to handle the increased volume of reactants and products.

    Quality control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Cerivastatin-D3, Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Substitution reactions can take place at the aromatic ring, particularly at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids.

Scientific Research Applications

Scientific Research Applications

  • Pharmacokinetic Studies
    • The deuterium labeling allows for precise tracking of Cerivastatin-D3 in biological systems. This feature is particularly useful for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of statins in clinical settings.
  • Metabolic Studies
    • Researchers utilize Cerivastatin-D3 to investigate metabolic pathways involving cholesterol synthesis and regulation. Its ability to inhibit HMG-CoA reductase makes it a valuable tool for studying lipid metabolism and related disorders.
  • Drug Development
    • Cerivastatin-D3 serves as a reference standard in the development of new statin drugs. Its pharmacological properties can be compared with those of other statins to assess efficacy and safety profiles during drug formulation.
  • Analytical Chemistry
    • In analytical chemistry, Cerivastatin-D3 is employed in mass spectrometry and other techniques to study its structural properties and interactions with biological molecules. This application is crucial for developing assays that measure statin levels in biological samples .

Biochemical Properties

  • Mechanism of Action : Cerivastatin-D3 competitively inhibits HMG-CoA reductase, leading to decreased cholesterol synthesis.
  • Cellular Effects : It significantly lowers LDL cholesterol and triglyceride levels, making it effective for treating primary hypercholesterolemia and mixed dyslipidemia.
  • Pharmacokinetics : The compound is absorbed rapidly from the gastrointestinal tract with peak plasma concentrations occurring 2 to 3 hours post-administration.

Comparative Analysis with Other Statins

CompoundMechanism of ActionPotency (Ki)Clinical Use
Cerivastatin-D3HMG-CoA reductase inhibition1.3 × 10⁻⁹ MHypercholesterolemia
AtorvastatinHMG-CoA reductase inhibition15 × 10⁻⁹ MHyperlipidemia
RosuvastatinHMG-CoA reductase inhibition2 × 10⁻⁹ MCardiovascular disease prevention
FluvastatinHMG-CoA reductase inhibition150 × 10⁻⁹ MDyslipidemia

Case Studies

Several studies have highlighted the efficacy of Cerivastatin-D3 in various contexts:

  • A study demonstrated that cerivastatin effectively reduced LDL cholesterol levels in patients with hypercholesterolemia, showcasing its potential as a therapeutic agent .
  • Another investigation into metabolic pathways revealed that cerivastatin's inhibition of HMG-CoA reductase leads to significant alterations in lipid profiles, supporting its use in metabolic research.

Mechanism of Action

Cerivastatin-D3, Sodium Salt exerts its effects by competitively inhibiting hydroxymethylglutaryl-coenzyme A reductase, the hepatic enzyme responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate. This inhibition leads to a decrease in cholesterol synthesis in hepatic cells, upregulation of low-density lipoprotein receptors, and increased hepatic uptake of low-density lipoprotein cholesterol from the circulation .

Comparison with Similar Compounds

Notes on Handling and Usage

Storage : this compound must be stored at -20°C and protected from light to maintain stability .

Regulatory Compliance : As a controlled product, its procurement may require permits or BSL certification, with additional handling fees and lead times .

Shelf Life : Users must verify the expiry date upon receipt due to its short viability .

Biological Activity

Cerivastatin-D3, sodium salt, is a synthetic statin that primarily functions as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase. This compound has garnered attention due to its potent lipid-lowering effects, particularly in reducing low-density lipoprotein (LDL) cholesterol levels. This article presents a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and safety profile.

Cerivastatin exerts its biological effects by competitively inhibiting HMG-CoA reductase, which is crucial in the cholesterol biosynthesis pathway. By blocking this enzyme, cerivastatin decreases the conversion of HMG-CoA to mevalonate, ultimately leading to reduced cholesterol production in the liver. This reduction prompts an increase in hepatic LDL receptors, enhancing the uptake of LDL from circulation and lowering serum cholesterol levels .

In Vitro Studies

Cerivastatin demonstrates remarkable potency as an HMG-CoA reductase inhibitor. Its inhibition constant (Ki) for membrane-bound HMG-CoA reductase is approximately 1.3×109M1.3\times 10^{-9}\,\text{M}, making it significantly more potent than lovastatin (Ki = 150×109M150\times 10^{-9}\,\text{M}) . In human hepatoma HepG2 cells, cerivastatin has an IC50 value of 1.0×109M1.0\times 10^{-9}\,\text{M}, indicating effective cholesterol synthesis inhibition.

In Vivo Studies

In animal models, cerivastatin has shown substantial efficacy in lowering serum cholesterol levels. For instance:

  • Rats and Dogs : The oral effective dose (ED50) for inhibiting hepatic cholesterol synthesis was 0.002mg kg0.002\,\text{mg kg} in rats compared to 0.3mg kg0.3\,\text{mg kg} for lovastatin .
  • Cholesterol-Lowering Effects : In cholestyramine-primed dogs, cerivastatin reduced serum cholesterol concentrations by up to 59% after 20 days at a dose of 0.1mg kg0.1\,\text{mg kg}. Additionally, LDL concentrations decreased by up to 75% at this dosage .

Clinical Trials and Findings

A review of multiple clinical trials indicated that cerivastatin is significantly more effective than other statins in lowering LDL cholesterol:

Statin Potency Comparison
Cerivastatin250 times stronger than fluvastatin
20 times stronger than atorvastatin
5.5 times stronger than rosuvastatin

In a meta-analysis involving over 12,000 participants across various studies, cerivastatin doses ranging from 0.0250.025 mg/day to 0.80.8 mg/day resulted in LDL cholesterol reductions between 11% and 40.8% , total cholesterol reductions between 8% and 28.8% , and triglyceride reductions between 9% and 21.4% .

Safety Profile and Adverse Effects

Despite its efficacy, cerivastatin has been associated with serious adverse effects, particularly rhabdomyolysis—a severe muscle condition that can lead to kidney failure:

  • During post-marketing surveillance, there were 52 reported deaths linked to cerivastatin use due to rhabdomyolysis .
  • The risk of rhabdomyolysis was significantly higher when cerivastatin was used in conjunction with fibrates like gemfibrozil .
  • The incidence rate of fatal rhabdomyolysis with cerivastatin was reported to be 16 to 80 times higher compared to other statins .

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Cerivastatin-D3, Sodium Salt that researchers must consider for experimental stability?

  • Methodological Answer: Key properties include solubility in aqueous buffers (tested via saturation experiments at varying pH levels), thermal stability (assessed via thermogravimetric analysis), and susceptibility to hydrolysis (evaluated under accelerated degradation conditions). For isotopic integrity, deuterium incorporation (≥98%) should be verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) . Storage at -20°C in anhydrous conditions is recommended to prevent hygroscopic degradation .

Q. How is this compound synthesized, and what quality control steps ensure isotopic purity?

  • Methodological Answer: Synthesis involves deuterium exchange at specific positions (e.g., methyl groups) via catalytic deuteration or chemical substitution. Isotopic purity is confirmed using high-resolution MS and isotope ratio monitoring. Batch validation requires comparison with non-deuterated standards using HPLC-UV to rule out unlabeled contaminants .

Q. What are the standard protocols for preparing stock solutions of this compound in cell-based assays?

  • Methodological Answer: Dissolve in deuterium-depleted water or dimethyl sulfoxide (DMSO) at 10 mM, followed by sterile filtration (0.22 µm). Confirm concentration via UV-Vis spectroscopy (λ max ~242 nm) and adjust for solvent-background interference. Solubility limits should be pre-tested in assay matrices to avoid precipitation .

Advanced Research Questions

Q. How can researchers validate this compound as an internal standard in LC-MS/MS pharmacokinetic studies?

  • Methodological Answer: Validate using:

  • Linearity: Calibration curves (1–1000 ng/mL) in biological matrices (plasma, liver homogenates).
  • Recovery: Spike-and-recovery experiments (≥85% recovery).
  • Matrix Effects: Post-column infusion studies to assess ion suppression/enhancement.
    Cross-validate against non-deuterated Cerivastatin to confirm no isotopic interference .

Q. What experimental design considerations are critical when comparing metabolic stability of Cerivastatin-D3 with its non-deuterated analog?

  • Methodological Answer: Use hepatocyte incubations under controlled O₂ and temperature (37°C). Normalize data to protein content and include negative controls (no NADPH). Monitor deuterium kinetic isotope effects (KIEs) via half-life (t₁/₂) calculations. Statistical analysis (e.g., ANOVA) should account for inter-batch variability in enzyme activity .

Q. How should researchers address discrepancies in enzyme inhibition data between Cerivastatin-D3 and its parent compound?

  • Methodological Answer: Investigate deuterium-induced conformational changes using molecular dynamics simulations. Replicate assays under varied pH and temperature to identify condition-dependent KIEs. Validate findings with orthogonal methods (e.g., isothermal titration calorimetry) to rule out assay-specific artifacts .

Q. What strategies optimize the use of this compound in tracer studies for lipid metabolism research?

  • Methodological Answer: Use stable isotope-resolved metabolomics (SIRM) with ¹³C-glucose to track deuterium retention in downstream metabolites. Couple with LC-high-resolution MS for precise isotopic pattern analysis. Normalize data to cell count or total protein to mitigate batch effects .

Data Analysis & Reprodubility

Q. How can researchers ensure batch-to-batch consistency in studies using this compound?

  • Methodological Answer: Require certificates of analysis (CoA) for each batch, including HPLC purity (≥95%), residual solvent levels (via gas chromatography), and isotopic enrichment (via MS). Pre-test batches in pilot assays (e.g., enzyme inhibition) to confirm bioequivalence .

Q. What statistical approaches are recommended for interpreting dose-response data involving Cerivastatin-D3?

  • Methodological Answer: Fit data to a four-parameter logistic model (e.g., Hill equation) using nonlinear regression. Apply bootstrapping to estimate 95% confidence intervals for IC₅₀ values. Use Bayesian hierarchical models to pool data from multiple replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.